Cas no 64269-06-3 (1-Phenylamino-cyclohexanecarbonitrile)

1-Phenylamino-cyclohexanecarbonitrile is a cyclohexane derivative featuring a phenylamino substituent and a nitrile functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of more complex molecules. The presence of both the phenylamino and nitrile groups allows for further functionalization, enabling applications in heterocyclic chemistry and medicinal chemistry. Its stable cyclohexane backbone contributes to structural rigidity, which can be advantageous in designing target-specific compounds. The product is typically handled under controlled conditions due to the reactivity of the nitrile group. Suitable for research and development use in specialized synthetic pathways.
1-Phenylamino-cyclohexanecarbonitrile structure
64269-06-3 structure
商品名:1-Phenylamino-cyclohexanecarbonitrile
CAS番号:64269-06-3
MF:C13H16N2
メガワット:200.27954
MDL:MFCD08166730
CID:514916
PubChem ID:291030

1-Phenylamino-cyclohexanecarbonitrile 化学的及び物理的性質

名前と識別子

    • Cyclohexanecarbonitrile,1-(phenylamino)-
    • 1-(phenylamino)Cyclohexanecarbonitrile
    • 1-Anilinocyclohexanecarbonitrile
    • 1-Phenylamino-cyclohexanecarbonitrile
    • MDL: MFCD08166730
    • インチ: InChI=1S/C13H16N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-10H2
    • InChIKey: PLWMXJKEKOKJQU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)NC2(CCCCC2)C#N

計算された属性

  • せいみつぶんしりょう: 200.13148
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2

じっけんとくせい

  • PSA: 35.82

1-Phenylamino-cyclohexanecarbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-25432-0.5g
1-(phenylamino)cyclohexane-1-carbonitrile
64269-06-3 95.0%
0.5g
$56.0 2025-02-20
Enamine
EN300-25432-1.0g
1-(phenylamino)cyclohexane-1-carbonitrile
64269-06-3 95.0%
1.0g
$71.0 2025-02-20
Enamine
EN300-25432-0.1g
1-(phenylamino)cyclohexane-1-carbonitrile
64269-06-3 95.0%
0.1g
$25.0 2025-02-20
Enamine
EN300-25432-0.25g
1-(phenylamino)cyclohexane-1-carbonitrile
64269-06-3 95.0%
0.25g
$36.0 2025-02-20
Key Organics Ltd
AS-5657-20MG
1-(phenylamino)cyclohexane-1-carbonitrile
64269-06-3 >90%
0mg
£76.00 2023-04-19
TRC
P319653-500mg
1-Phenylamino-cyclohexanecarbonitrile
64269-06-3
500mg
$ 210.00 2022-06-03
Enamine
EN300-25432-5.0g
1-(phenylamino)cyclohexane-1-carbonitrile
64269-06-3 95.0%
5.0g
$291.0 2025-02-20
Aaron
AR00EOWR-500mg
1-ANILINOCYCLOHEXANECARBONITRILE
64269-06-3 95%
500mg
$102.00 2025-01-24
abcr
AB337686-5g
1-Phenylamino-cyclohexanecarbonitrile, 95%; .
64269-06-3 95%
5g
€590.90 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168836-100mg
1-(Phenylamino)cyclohexane-1-carbonitrile
64269-06-3 97%
100mg
¥806.00 2024-05-05

1-Phenylamino-cyclohexanecarbonitrile 関連文献

1-Phenylamino-cyclohexanecarbonitrileに関する追加情報

Introduction to 1-Phenylamino-cyclohexanecarbonitrile (CAS No: 64269-06-3)

1-Phenylamino-cyclohexanecarbonitrile, identified by the Chemical Abstracts Service Number (CAS No) 64269-06-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a nitrile group and an amino-substituted cyclohexane ring, has garnered attention due to its structural complexity and potential biological activities. The combination of a phenyl ring with an amino group enhances its interactability with biological targets, making it a valuable scaffold for drug discovery.

The chemical structure of 1-Phenylamino-cyclohexanecarbonitrile consists of a cyclohexane core substituted with a phenylamino group at the 1-position and a nitrile group at the 2-position. This arrangement imparts unique electronic and steric properties, which can be exploited in the design of novel therapeutic agents. The presence of both electron-withdrawing and electron-donating groups in close proximity allows for tunable reactivity, making this compound a versatile building block in synthetic chemistry.

In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems. The cyclohexane ring in 1-Phenylamino-cyclohexanecarbonitrile provides a rigid framework that can mimic natural bioactive molecules, while the phenylamino group offers opportunities for further derivatization to enhance binding affinity. This compound has been explored as a potential precursor in the synthesis of ligands for receptors involved in central nervous system (CNS) disorders.

One of the most compelling aspects of 1-Phenylamino-cyclohexanecarbonitrile is its utility in medicinal chemistry. Researchers have leveraged its structural features to develop analogs with improved pharmacokinetic properties. For instance, modifications to the phenyl ring or the cyclohexane core have led to compounds with enhanced solubility and reduced metabolic clearance. These advancements are crucial for optimizing drug candidates for clinical translation.

The nitrile group in 1-Phenylamino-cyclohexanecarbonitrile also plays a pivotal role in its reactivity. Nitriles are known to participate in various chemical transformations, including hydrolysis to carboxylic acids and reduction to amides. These reactions make nitrile-containing compounds valuable intermediates in organic synthesis. In pharmaceutical applications, the nitrile group can serve as a handle for further functionalization, allowing chemists to tailor the properties of derived compounds.

The synthesis of 1-Phenylamino-cyclohexanecarbonitrile typically involves multi-step organic reactions, starting from commercially available precursors. One common approach involves the reaction of cyclohexanone with phenylamine followed by cyanation. Advances in catalytic methods have enabled more efficient and scalable syntheses, reducing the environmental impact and cost associated with producing this compound.

In academic research, 1-Phenylamino-cyclohexanecarbonitrile has been used as a model compound to study enzyme mechanisms and develop new synthetic strategies. Its structural features make it an excellent candidate for probing interactions with enzymes such as cytochrome P450s, which are involved in drug metabolism. Understanding these interactions is critical for designing drugs with improved safety profiles and reduced side effects.

The potential applications of 1-Phenylamino-cyclohexanecarbonitrile extend beyond CNS disorders. Preliminary studies suggest that it may have utility in treating inflammatory conditions by modulating immune responses. The ability to fine-tune its structure allows researchers to explore various therapeutic pathways, making it a promising candidate for further investigation.

The development of novel pharmaceuticals relies heavily on access to high-quality starting materials like 1-Phenylamino-cyclohexanecarbonitrile. Its commercial availability is crucial for both academic institutions and pharmaceutical companies engaged in drug discovery. Suppliers specializing in fine chemicals ensure that researchers have access to pure and well-characterized compounds, facilitating rapid progress in medicinal chemistry.

The future prospects for 1-Phenylamino-cyclohexanecarbonitrile are bright, given its versatility and potential therapeutic applications. As synthetic methodologies continue to evolve, new derivatives will likely be developed with enhanced properties tailored for specific diseases or conditions. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into effective treatments.

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Amadis Chemical Company Limited
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